(1S)-1-(3-Fluoro-1-adamantyl)ethanamine
Description
Properties
IUPAC Name |
(1S)-1-(3-fluoro-1-adamantyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FN/c1-8(14)11-3-9-2-10(4-11)6-12(13,5-9)7-11/h8-10H,2-7,14H2,1H3/t8-,9?,10?,11?,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKAZSVBLPTEMY-JKJWBTBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C12CC3CC(C1)CC(C3)(C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-Fluoro-1-adamantyl)ethanamine typically involves the introduction of a fluorine atom into the adamantane structure, followed by the attachment of an ethanamine group. One common method involves the fluorination of 1-adamantylamine using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of (1S)-1-(3-Fluoro-1-adamantyl)ethanamine may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to achieve high yields and purity of the final product, ensuring its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-Fluoro-1-adamantyl)ethanamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorine atom or the ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated adamantyl ketones, while reduction could produce fluorinated adamantyl alcohols.
Scientific Research Applications
(1S)-1-(3-Fluoro-1-adamantyl)ethanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(3-Fluoro-1-adamantyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, potentially leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Based Analogues
(a) (1S)-1-(Adamantan-1-yl)ethanamine (Rimantadine)
- Structure : Lacks the 3-fluoro substituent on the adamantane ring.
- Properties :
(b) (1S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine
Fluorinated Phenyl Ethylamine Derivatives
(a) (S)-1-(4-Chloro-3-fluorophenyl)ethanamine
- Structure : Features a chloro-fluoro-substituted phenyl group instead of adamantane.
- Properties :
- Key Differences :
(b) (S)-1-(3,5-Difluorophenyl)ethanamine Hydrochloride
- Structure : Contains two fluorine atoms on the phenyl ring.
- Properties: Increased electronegativity compared to mono-fluorinated adamantane derivatives. Used in asymmetric catalysis and as a building block for fluorinated pharmaceuticals .
Aliphatic and Heterocyclic Analogues
(a) (1S)-1-(4-Methoxyphenyl)ethanamine
- Structure : Substitutes fluorine with a methoxy group (-OCH₃).
- Properties :
(b) 2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine
Data Table: Comparative Analysis of Key Compounds
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Solubility (LogP) | Biological Activity |
|---|---|---|---|---|---|
| (1S)-1-(3-Fluoro-1-adamantyl)ethanamine | C₁₂H₁₉FN | 203.29 | 3-Fluoro-adamantane | 3.2 (estimated) | Antiviral, CNS modulation |
| (1S)-1-(Adamantan-1-yl)ethanamine | C₁₂H₂₁N | 179.30 | Adamantane | 4.1 | Antiviral (Influenza A) |
| (S)-1-(4-Chloro-3-fluorophenyl)ethanamine | C₈H₈ClFN | 173.61 | 4-Cl, 3-F-phenyl | 2.8 | Antipsychotic intermediate |
| (S)-1-(3,5-Difluorophenyl)ethanamine HCl | C₈H₈F₂N·HCl | 191.61 | 3,5-diF-phenyl | 1.9 | Catalysis, drug synthesis |
| 2-(5-Fluoro-1-methylindol-3-yl)ethanamine | C₁₁H₁₃FN₂ | 192.24 | 5-F-indole | 2.5 | Serotonin receptor modulation |
Q & A
Q. What synthetic methodologies are recommended for obtaining (1S)-1-(3-Fluoro-1-adamantyl)ethanamine with high enantiomeric purity?
Answer: Enantioselective synthesis can be achieved via chiral resolution using tartaric acid derivatives, as demonstrated in the resolution of racemic α-methylbenzylamine . Asymmetric hydrogenation of imine precursors using chiral catalysts (e.g., BINAP-Ru complexes) may provide direct access to the (S)-enantiomer. Critical parameters include reaction temperature control (<0°C) and catalyst loading optimization (0.5-2 mol%) to minimize racemization .
Q. What analytical techniques are essential for confirming the structural identity of (1S)-1-(3-Fluoro-1-adamantyl)ethanamine?
Answer: X-ray crystallography is critical for absolute configuration determination, as shown in structural studies of related adamantane derivatives . Complementary methods include:
Q. What safety protocols should be implemented when handling fluorinated adamantane derivatives?
Answer: Key precautions include:
Q. How can researchers assess the purity of (1S)-1-(3-Fluoro-1-adamantyl)ethanamine?
Answer: Employ orthogonal chromatographic methods:
- Reverse-phase HPLC with C18 columns and ammonium formate/acetonitrile gradients
- Chiral SFC using Chiralpak® AD-H columns
- Preparative TLC with silica gel GF254 and hexane/ethyl acetate
Advanced Research Questions
Q. How can discrepancies in NOESY data for fluorinated adamantane derivatives be resolved?
Answer: Address dynamic conformational changes via:
Q. What computational strategies predict the blood-brain barrier permeability of fluorinated adamantane-based amines?
Answer: Combine molecular dynamics (AMBER force field) with QSPR models incorporating:
Q. How can solid-state stability be optimized in salt forms of (1S)-1-(3-Fluoro-1-adamantyl)ethanamine?
Answer: Apply crystal engineering through:
Q. What mechanistic studies elucidate stereochemical outcomes in fluoroadamantane amination?
Answer: Investigate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
